Product packaging for Imipramine N-Glucuronide(Cat. No.:CAS No. 165602-94-8)

Imipramine N-Glucuronide

Cat. No.: B602319
CAS No.: 165602-94-8
M. Wt: 456.54
Attention: For research use only. Not for human or veterinary use.
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Description

Imipramine N-Glucuronide is a quaternary ammonium-linked glucuronide conjugate of the tricyclic antidepressant imipramine. This metabolite is a critical reference standard and probe substrate in pharmacological and metabolic research. It is primarily used to study the activity and kinetics of specific UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A4 and UGT2B10 . Its formation in human liver microsomes exhibits biphasic kinetics, suggesting the involvement of multiple enzymatic components . Researchers utilize this compound to investigate the N-glucuronidation metabolic pathway, a significant route for drugs containing an aliphatic tertiary amine group . Its application is essential for characterizing recombinant UGT enzyme activity, assessing inter-individual variation in drug metabolism, and studying potential drug-drug interactions . This product is intended for research purposes as a standard in analytical methods such as HPLC and LC-MS . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N2O6 B602319 Imipramine N-Glucuronide CAS No. 165602-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPKQHSXFUNBMP-OSFFKXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673014
Record name (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165602-94-8
Record name 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165602-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Formation and Enzymology of Imipramine N Glucuronide

Glucuronidation Pathways and Mechanisms

Glucuronidation is a major conjugation reaction in drug metabolism, where a glucuronic acid moiety is attached to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov For imipramine (B1671792), this process specifically involves the nitrogen atom of its tertiary amine group.

The formation of Imipramine N-Glucuronide is a type of N-glucuronidation specific to tertiary amines. helsinki.fi In this reaction, the lone pair of electrons on the tertiary amine nitrogen of the imipramine molecule acts as a nucleophile, attacking the anomeric C1 carbon of the activated glucuronic acid donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov This results in the formation of a quaternary ammonium-linked glucuronide, a metabolite characterized by a formal positive charge on the nitrogen atom and the negatively charged carboxylate group of the glucuronic acid moiety. vulcanchem.compharmgkb.org This structure imparts distinct physicochemical properties to the metabolite. pharmgkb.org

The enzymatic catalysis of this conjugation reaction is carried out by UDP-Glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the luminal side of the endoplasmic reticulum of various tissues, most notably the liver. nih.govvulcanchem.comwashington.edu UGTs facilitate the transfer of glucuronic acid from the high-energy co-substrate, UDPGA, to a wide array of xenobiotic and endogenous compounds. nih.govnih.gov The UGT family is divided into subfamilies, including UGT1A and UGT2B, which exhibit distinct but sometimes overlapping substrate specificities. oup.comnih.gov The N-glucuronidation of tertiary amines like imipramine is a key pathway catalyzed by specific UGT isoforms. nih.govoup.com

Characterization of UGT Isoforms Responsible for Imipramine N-Glucuronidation

Research has focused on identifying the specific UGT isoforms responsible for the N-glucuronidation of imipramine to understand interindividual variability in its metabolism.

Extensive in vitro studies have identified UGT1A4 as a principal enzyme in the formation of this compound. vulcanchem.comoup.com Imipramine is often used as a specific probe substrate to characterize the activity of the UGT1A4 enzyme. vulcanchem.comnih.gov While other isoforms like UGT1A3 can also catalyze N-glucuronidation, they do so with much lower efficiency compared to UGT1A4. nih.govnih.gov

To pinpoint the specific enzyme responsible for imipramine's N-glucuronidation, researchers have utilized various recombinant UGT expression systems. In studies testing a broad panel of recombinant human UGT isoforms (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15), only UGT1A4 demonstrated significant catalytic activity towards the formation of this compound. nih.govresearchgate.netcapes.gov.br

The kinetic properties of this reaction have been characterized using different recombinant UGT1A4 systems, such as those derived from baculovirus-infected Sf9 insect cells or human B-lymphoblastoid cells. nih.govnih.govresearchgate.net One study using homogenates of recombinant UGT1A4 from Sf9 cells found that high concentrations of imipramine inhibited the conjugation reaction. nih.gov This substrate inhibition model yielded specific kinetic parameters. nih.gov In contrast, another study noted that the kinetics of imipramine N-glucuronidation in UGT1A4 expressed in Supersomes (baculovirus-infected insect cell membranes) did not conform to a standard Michaelis-Menten plot, suggesting complex kinetics with a Km value greater than 1 mM. nih.govresearchgate.net However, when UGT1A4 was expressed in human B-lymphoblastoid cells, Michaelis-Menten kinetics were observed. nih.govresearchgate.net

Table 1: Kinetic Parameters of Imipramine N-Glucuronidation by Recombinant UGT1A4

Recombinant SystemApparent KmVmaxKi (Substrate Inhibition)Reference
UGT1A4 in Sf9 cell homogenate1.39 ± 0.09 mmol/L453.81 ± 32.12 pmol/min/mg cell homogenate6.24 ± 0.45 mmol/L nih.gov
UGT1A4 in human B-lymphoblastoid cells0.71 ± 0.36 mM0.11 ± 0.03 nmol/min/mg proteinNot Reported nih.govresearchgate.net
UGT1A4 Supersomes>1 mMNot ReportedNot Reported nih.govresearchgate.net

A distinctive feature of imipramine N-glucuronidation when studied in pooled human liver microsomes (HLM) is its biphasic kinetic profile. vulcanchem.comnih.govresearchgate.net When the data is visualized using an Eadie-Hofstee plot, a non-linear pattern emerges, which indicates the involvement of at least two separate enzymatic components with different affinities for the substrate. vulcanchem.comnih.govresearchgate.net

These two components are described as a high-affinity, low-capacity enzyme and a low-affinity, high-capacity enzyme. nih.govresearchgate.netcapes.gov.brnih.gov While UGT1A4 is a key enzyme in this pathway, it has been identified as the low-affinity component. nih.gov Further research has shown that another isoform, UGT2B10, acts as the high-affinity enzyme for imipramine N-glucuronidation. nih.gov The kinetic parameters for both components in HLM have been determined, with the low-affinity component's kinetics being consistent with those observed for recombinant UGT1A4. nih.govnih.gov The imipramine N-glucuronosyltransferase activities in human liver microsomes show a significant correlation with the activities of trifluoperazine (B1681574), another known substrate of UGT1A4, further supporting its role. nih.govresearchgate.net

Table 2: Biphasic Kinetic Parameters of Imipramine N-Glucuronidation in Human Liver Microsomes

Kinetic ComponentApparent Km / S50VmaxContributing UGT IsoformReference
High-Affinity97.2 ± 39.4 µM0.29 ± 0.03 nmol/min/mg proteinUGT2B10 nih.govresearchgate.netnih.gov
Low-Affinity0.70 ± 0.29 mM0.90 ± 0.28 nmol/min/mg proteinUGT1A4 nih.govresearchgate.netnih.gov

Exploration of Other Potential UGT Isoforms

To determine the exclusivity of UGT2B10 and UGT1A4 in this metabolic pathway, researchers have screened panels of other recombinant human UGT isoforms.

In one study, a wide range of UGTs, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, were tested, and only UGT1A4 showed any imipramine N-glucuronosyltransferase activity. nih.govcapes.gov.brresearchgate.net A later, more comprehensive study that included UGT2B10 also tested UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B15, and UGT2B17, finding no evidence of glucuronidation activity toward imipramine for any of these isoforms. doi.org

While UGT1A3 has been shown to catalyze N-glucuronidation for some compounds, its affinity and clearance for imipramine are significantly lower than those of UGT2B10 and UGT1A4. doi.orgnih.gov Further research into protein-protein interactions has shown that co-expression of UGT1A1 with UGT1A4 can decrease the V_max of UGT1A4-catalyzed imipramine N-glucuronidation, suggesting complex regulatory interactions within the liver but not direct catalytic activity by UGT1A1. nih.gov

Based on these extensive screenings, it is concluded that UGT2B10 and UGT1A4 are the principal, if not sole, enzymes responsible for the direct N-glucuronidation of imipramine.

Kinetic Characterization of Imipramine N-Glucuronidation

The rate of this compound formation has been characterized by determining key enzyme kinetic parameters in various in vitro systems, including recombinant enzymes and human liver microsomes.

Enzyme Kinetic Parameters (K_m, V_max, CL_int) in In Vitro Systems

Kinetic parameters for imipramine N-glucuronidation have been established using different recombinant UGT expression systems, which sometimes yield varied results. For recombinant UGT1A4 expressed in human B-lymphoblastoid cells, the K_m was found to be 0.71 +/- 0.36 mM with a V_max of 0.11 +/- 0.03 nmol/min/mg of protein. nih.govresearchgate.net In another study using UGT1A4 expressed in baculovirus-infected sf9 cells, the kinetics showed substrate inhibition, with an apparent K_m of 1.39 +/- 0.09 mmol/L, a V_max of 453.81 +/- 32.12 pmol/min/mg, and a substrate inhibition constant (K_i) of 6.24 +/- 0.45 mmol/L. nih.gov For UGT2B10, a much lower apparent K_m of 16.8 µM has been reported, highlighting its high affinity. nih.gov

The following table summarizes the kinetic parameters for the key UGT enzymes involved in imipramine N-glucuronidation.

Enzyme SystemApparent K_m / S_50 (µM)V_maxIntrinsic Clearance (CL_int)NotesSource
Recombinant UGT2B1016.8Not ReportedComparable to UGT1A4High-affinity enzyme nih.gov
Recombinant UGT1A4262Not ReportedComparable to UGT2B10Low-affinity enzyme nih.gov
Recombinant UGT1A4 (in B-lymphoblastoid cells)710 ± 3600.11 ± 0.03 nmol/min/mg0.15 µL/min/mgCalculated CL_int = V_max / K_m nih.gov
Recombinant UGT1A4 (in sf9 cells)1390 ± 90453.81 ± 32.12 pmol/min/mg0.33 µL/min/mgExhibited substrate inhibition (K_i = 6240 µM) nih.gov

Studies using pooled human liver microsomes (HLM) provide a physiologically relevant context for enzyme kinetics. As mentioned, imipramine N-glucuronidation in HLM displays biphasic kinetics. nih.govcapes.gov.brresearchgate.net The kinetic parameters for both the high-affinity and low-affinity components have been determined.

For the high-affinity component, the K_m was 97.2 +/- 39.4 µM and the V_max was 0.29 +/- 0.03 nmol/min/mg of protein. nih.govcapes.gov.brresearchgate.net For the low-affinity component, the K_m was 0.70 +/- 0.29 mM (or 700 µM) and the V_max was 0.90 +/- 0.28 nmol/min/mg of protein. nih.govcapes.gov.brresearchgate.net The K_m of the high-affinity component in HLM is consistent with the involvement of a high-affinity enzyme like UGT2B10, while the K_m of the low-affinity phase corresponds well with values reported for UGT1A4. nih.govdoi.org

The following table details the kinetic parameters determined in human liver microsomes.

Kinetic Component (in HLM)Apparent K_mV_max (nmol/min/mg protein)Intrinsic Clearance (CL_int) (µL/min/mg protein)Presumed EnzymeSource
High-Affinity97.2 ± 39.4 µM0.29 ± 0.032.98UGT2B10 nih.govcapes.gov.brnih.gov
Low-Affinity700 ± 290 µM0.90 ± 0.281.29UGT1A4 nih.govcapes.gov.brnih.gov

Compound Name Reference Table

Kinetics in Recombinant UGT Expression Systems

Studies utilizing recombinant UGT expression systems have been instrumental in identifying the specific enzymes responsible for imipramine N-glucuronidation and characterizing their kinetic properties. Among a panel of tested UGT isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15), only UGT1A4 and UGT2B10 have demonstrated significant activity towards the N-glucuronidation of imipramine. nih.govdoi.org

Research has revealed that UGT2B10 exhibits a much higher affinity for imipramine compared to UGT1A4. doi.org The apparent Michaelis-Menten constant (K_m) for UGT2B10 is in the low micromolar range, whereas for UGT1A4, it is significantly higher. doi.orgaacrjournals.org Conversely, the maximal reaction velocity (V_max) for UGT1A4-mediated imipramine N-glucuronidation tends to be higher than that of UGT2B10. dntb.gov.ua

The kinetic parameters for imipramine N-glucuronidation by recombinant UGT1A4 and UGT2B10 vary across different studies and expression systems, as detailed in the table below.

EnzymeExpression SystemApparent K_m (µM)V_max (nmol/min/mg protein)Reference
UGT1A4 Human B-lymphoblastoid cells710 ± 3600.11 ± 0.03 nih.gov
UGT1A4 Sf9 cells262- doi.org
UGT1A4 -763- aacrjournals.org
UGT2B10 Sf9 cells16.8- doi.org
UGT2B10 -49- aacrjournals.org

K_m (Michaelis-Menten constant) represents the substrate concentration at half the maximal velocity of the reaction. V_max (maximal velocity) is the maximum rate of the reaction. -: Data not available

Biphasic Kinetics and Contributing Enzyme Components

The N-glucuronidation of imipramine in human liver microsomes exhibits a distinct biphasic kinetic profile when represented by an Eadie-Hofstee plot. nih.govnih.gov This non-linear relationship indicates the involvement of at least two different enzyme components with varying affinities for the substrate.

The kinetic parameters for the high and low-affinity components in human liver microsomes are summarized below:

Kinetic ComponentApparent K_mV_max (nmol/min/mg protein)Corresponding EnzymeReference
High-Affinity 97.2 ± 39.4 µM0.29 ± 0.03UGT2B10 nih.govnih.gov
Low-Affinity 0.70 ± 0.29 mM0.90 ± 0.28UGT1A4 nih.govnih.gov

Substrate Inhibition Characteristics

High concentrations of imipramine have been shown to cause substrate inhibition of its own N-glucuronidation, particularly that catalyzed by UGT1A4. acs.org This phenomenon occurs when the substrate binds to the enzyme at a second, inhibitory site at high concentrations, leading to a decrease in the reaction velocity.

One study investigating the kinetics of imipramine glucuronidation by recombinant UGT1A4 reported a substrate inhibition constant (K_i) of 6.24 ± 0.45 mmol/L. This indicates that at very high concentrations, imipramine can hinder its own metabolism by this pathway.

Factors Influencing Imipramine N-Glucuronidation Activity

The rate and extent of imipramine N-glucuronidation can be influenced by several factors, including genetic variations in the UGT enzymes and the presence of inhibiting substances.

Genetic Polymorphisms of UGTs (e.g., UGT1A4, UGT2B10)

Genetic polymorphisms in the genes encoding UGT enzymes can lead to interindividual differences in drug metabolism. For imipramine N-glucuronidation, variations in UGT1A4 and UGT2B10 are of particular interest.

The UGT1A43 (L48V) polymorphism has been associated with a higher efficiency in glucuronidating imipramine compared to the wild-type enzyme. nih.gov This suggests that individuals carrying this variant may metabolize imipramine more rapidly via this pathway.

A missense polymorphism in the UGT2B10 gene, known as UGT2B102 (D67Y), has also been identified. aacrjournals.org While this variant has been shown to result in a loss of function for the glucuronidation of other substrates, its specific quantitative impact on imipramine N-glucuronidation requires further investigation. aacrjournals.org

In Vitro Enzyme Induction and Inhibition Studies

Uridine diphosphate (B83284) (UDP), a product of the glucuronidation reaction, can act as an inhibitor of UGT enzymes. Studies have demonstrated that UDP can inhibit the UGT1A4-catalyzed N-glucuronidation of imipramine. nih.gov The mechanism of this inhibition is competitive with respect to the co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA). nih.govresearchgate.net This means that UDP competes with UDPGA for binding to the enzyme's active site. researchgate.net A study investigating this interaction reported a K_i value of 47 µM for the inhibition of UGT1A4 by UDP. nih.gov This product inhibition can be a significant factor in in vitro assays and may play a role in regulating the rate of glucuronidation in vivo. nih.gov

Inhibition by Other UGT Substrates and Probes (e.g., 1-Naphthol (B170400), Nicotine)

The formation of this compound is susceptible to inhibition by various compounds that serve as substrates or probes for the involved UDP-glucuronosyltransferase (UGT) enzymes. The nature and extent of this inhibition are complex, primarily due to the involvement of two key enzymes with different affinities for imipramine: UGT2B10 (high-affinity) and UGT1A4 (low-affinity). nih.gov

Nicotine (B1678760) , a well-known xenobiotic, acts as a selective inhibitor of UGT2B10 activity and does not affect UGT1A4. nih.gov This specificity has significant implications for imipramine metabolism. In studies using human liver microsomes, nicotine was found to inhibit the glucuronidation of tricyclic antidepressants, including imipramine, by 33% to 50% when the antidepressant was present at a low concentration. nih.gov This effect is attributed to the inhibition of the high-affinity UGT2B10 enzyme, which is the primary catalyst for imipramine glucuronidation at therapeutic concentrations. nih.govnih.gov The fact that imipramine also competitively inhibits the N-glucuronidation of nicotine further supports that they are both substrates for UGT2B10. aacrjournals.orgresearchgate.net

The inhibition pattern of 1-Naphthol , a probe substrate for UGT1A6, is more indirect. researchgate.netnih.gov Research shows that 1-Naphthol moderately inhibits the formation of this compound in human liver microsomes, with a reported IC₅₀ value of 229 µM. researchgate.net However, studies using recombinant enzymes revealed that 1-Naphthol does not directly inhibit the activity of UGT1A4, the low-affinity enzyme for imipramine glucuronidation. researchgate.netnih.gov The inhibitory effect observed in liver microsomes is a result of product inhibition. 1-Naphthol is rapidly metabolized by UGT1A6, leading to the accumulation of the reaction product uridine diphosphate (UDP). This UDP molecule then acts as a potent competitive inhibitor for the UDP-glucuronic acid binding site on other UGT enzymes, including UGT1A4, for which it has a reported Ki value of 47 µM. nih.gov Therefore, the inhibition of imipramine glucuronidation by 1-Naphthol in a mixed-enzyme environment is not caused by 1-Naphthol itself but by the UDP generated by another UGT isoform. nih.gov

InhibitorTarget Enzyme(s)Inhibition Type / ValueEffect on this compound Formation
NicotineUGT2B10Selective InhibitionInhibits the high-affinity component; reduces formation by 33-50% at low imipramine concentrations. nih.gov
1-NaphtholUGT1A4 (indirectly)Indirect via UDP production (IC₅₀ = 229 µM in HLM)Inhibition in microsomes is due to UDP produced by UGT1A6, which competitively inhibits UGT1A4. researchgate.netnih.gov
Uridine Diphosphate (UDP)UGT1A4Competitive (Ki = 47 µM)A product of glucuronidation reactions that competitively inhibits UGT1A4 activity. nih.gov
Influence of Co-incubation with Other Compounds

The influence of co-incubated compounds on the metabolic formation of this compound is directly linked to the biphasic kinetics of the reaction in human liver microsomes. nih.govresearchgate.net This kinetic profile arises from the simultaneous action of two different enzymes: UGT2B10, which exhibits high affinity (low Kₘ), and UGT1A4, which has low affinity (high Kₘ). nih.gov Consequently, the effect of a co-administered drug or compound depends on its specificity for these enzymes and the concentration of imipramine.

Co-incubation with compounds that are selective substrates or inhibitors for UGT2B10, such as nicotine, primarily affects the high-affinity component of imipramine glucuronidation. nih.gov This interaction is most relevant at lower, therapeutic concentrations of imipramine where UGT2B10 is the predominant metabolizing enzyme. nih.gov

Conversely, co-incubation with specific substrates of UGT1A4, such as trifluoperazine, would be expected to competitively inhibit the low-affinity, high-capacity pathway of imipramine glucuronidation. researchgate.net The significant correlation observed between imipramine N-glucuronosyltransferase activity and trifluoperazine glucuronosyltransferase activity in human liver microsomes supports this potential for interaction. researchgate.net

When imipramine is co-incubated with other tricyclic antidepressants like amitriptyline (B1667244), which also undergo N-glucuronidation by both UGT1A4 and UGT2B10, direct competitive inhibition across both high- and low-affinity pathways is expected. nih.govnih.gov

Furthermore, indirect interactions can occur. As detailed in the previous section, co-incubation with a high-turnover substrate for an unrelated UGT isoform, such as 1-Naphthol for UGT1A6, can decrease this compound formation. nih.gov This occurs not through direct competition at the active site but by depleting the shared cosubstrate, UDP-glucuronic acid, and producing the inhibitor, UDP. nih.gov This highlights that drug-drug interactions involving glucuronidation can be complex and are not always limited to compounds sharing the same specific UGT isoform.

EnzymeKinetic RoleApparent Kₘ (S₅₀) for Imipramine nih.gov
UGT2B10High-Affinity Component16.8 µM
UGT1A4Low-Affinity Component262 µM

Pharmacokinetics and Disposition of Imipramine N Glucuronide

Metabolite Formation in Preclinical Models

The study of imipramine (B1671792) N-glucuronide formation in preclinical models is crucial for understanding its metabolic fate. In vitro systems, particularly animal liver microsomes, have been instrumental in this regard.

In vitro studies utilizing liver microsomes from various animal species have been conducted to investigate the metabolic pathways of imipramine. longdom.orgresearchgate.net These studies have shown that while phase I metabolites like desipramine (B1205290), 2-hydroxyimipramine (B23145), and 10-hydroxyimipramine are commonly formed across species, the formation of phase II metabolites, including glucuronide conjugates, can vary significantly. longdom.org For instance, research has highlighted marked differences in the N-glucuronidation reaction across species. researchgate.net While human liver microsomes readily produce imipramine N-glucuronide, this metabolic pathway is notably absent or significantly reduced in the liver microsomes of common preclinical species like mice and rats. nih.gov This discrepancy is a key consideration when extrapolating in vitro metabolic data from animals to humans. researchgate.net

The capacity for N-glucuronidation of imipramine is highly species-dependent, primarily due to variations in the expression and function of UGT enzymes.

The primary enzyme responsible for the N-glucuronidation of imipramine in humans is UGT1A4. oup.comnih.govfrontiersin.org A critical issue in preclinical modeling is that rodents, such as rats and mice, lack a functional homologue of human UGT1A4; the corresponding genes in these species are pseudogenes. nih.govnih.gov This genetic difference results in a diminished or complete inability of rodents to perform N-glucuronidation of UGT1A4 substrates like imipramine. nih.govnih.gov Consequently, preclinical studies using standard rodent models may not accurately predict the human metabolic profile of drugs that undergo significant N-glucuronidation.

To address the limitations of traditional rodent models, humanized UGT1 (hUGT1) mice have been developed. nih.govresearchgate.net These transgenic mice have had their native Ugt1 locus replaced with the human UGT1 locus, which includes the UGT1A4 gene. nih.govnih.gov As a result, hUGT1 mice can express human UGT1A enzymes and are capable of N-glucuronidating substrates like imipramine, a pathway absent in wild-type mice. nih.gov Studies have shown that the kinetics of glucuronidation in hUGT1 mice are more comparable to humans than to regular mice, making them a valuable tool for predicting human drug glucuronidation and potential drug-drug interactions. nih.govnih.gov These models are crucial for preclinical evaluation of compounds that are primarily cleared via N-glucuronidation.

Direct comparisons of imipramine glucuronidation across different species highlight significant variability. While humans extensively metabolize imipramine via N-glucuronidation catalyzed by UGT1A4, this pathway is largely absent in rodents. nih.gov Other species, such as dogs, also exhibit different metabolic profiles. researchgate.net The table below summarizes the comparative N-glucuronidation activity.

Table 1: Comparative Imipramine N-Glucuronidation Activity in Liver Microsomes

Species N-Glucuronidation Activity Primary UGT Enzyme (in humans)
Human Present UGT1A4 nih.govoup.com
Mouse (Wild-type) Not detected nih.gov N/A
Rat Not detected nih.gov N/A
hUGT1 Mouse Present nih.gov Human UGT1A4 nih.gov

Species Differences in N-Glucuronidation Capacity

Excretion Pathways of this compound

Glucuronidation significantly increases the water solubility of imipramine, thereby facilitating its elimination from the body, primarily through renal excretion. pharmgkb.org A substantial portion of imipramine metabolites are recovered in the urine, with glucuronide conjugates accounting for a significant fraction (40-60%) of the excreted metabolites. oup.com While the majority of metabolites are excreted renally, a smaller portion (up to ~20%) can be eliminated via biliary and fecal routes. oup.com The formation of this compound is a key step in the detoxification and clearance of the parent drug.

Renal Elimination (Urinary Excretion)

The primary route of elimination for the metabolites of imipramine is through the kidneys. oup.com A significant portion, over 75%, of imipramine metabolites are recovered in the urine. oup.comoup.com Within the urinary metabolite profile, glucuronide conjugates are predominant, accounting for 40-60% of the total metabolites. oup.comoup.comresearchgate.net However, studies quantifying the specific contribution of this compound to this fraction indicate that it is a relatively minor metabolite in urine. Research has shown that the mean percentage of an administered imipramine dose excreted as the N-glucuronide metabolite in 24-hour urine samples ranges from 0.1% to 0.8%. researchgate.net This suggests that while glucuronidation is a major metabolic pathway for imipramine, the N-glucuronide itself constitutes a small part of the total excreted glucuronides. The formation of this quaternary ammonium-linked glucuronide enhances the water solubility of the parent compound, facilitating its renal excretion.

Urinary Excretion of Imipramine Metabolites
Metabolite FractionPercentage of Total Urinary Metabolites
Glucuronide Metabolites40-60% oup.comoup.comresearchgate.net
Imipramine + Desipramine1-4% oup.com
Other Non-conjugated Metabolites15-35% oup.com
Non-extractable Polar Metabolites20-30% oup.com

Biliary Excretion and Potential for Enterohepatic Recirculation

In addition to renal clearance, a notable portion of imipramine and its metabolites are eliminated via the biliary system, with up to approximately 20% excreted through bile and feces. oup.comoup.com This pathway is significant for glucuronide conjugates. Once excreted into the bile and transported to the small intestine, these conjugates can undergo hydrolysis by bacterial flora. annualreviews.org This process can cleave the glucuronic acid moiety, releasing the parent drug, which may then be reabsorbed into circulation. annualreviews.orgresearchgate.net This cycling mechanism is known as enterohepatic recirculation and has been reported for imipramine. upmc.edu

While direct evidence specifically detailing the enterohepatic recirculation of this compound is limited, the general principles of this pathway for glucuronidated drugs are well-established. annualreviews.orgresearchgate.net The hydrolysis of the conjugate in the gut is a critical step for reabsorption. annualreviews.org An ex vivo study utilizing human colonic microbiota demonstrated the potential for the conversion of drug metabolites back to their parent compounds, a key process in enterohepatic circulation. tno-pharma.com For instance, the glucuronide of indomethacin, when excreted in the bile of dogs, is hydrolyzed in the gut, and the free drug is reabsorbed, demonstrating a continuous cycle until eventual fecal elimination. annualreviews.org This provides a model for the potential, though not definitively quantified, enterohepatic recirculation of this compound.

Comparative Excretion Patterns in Animal Models

Studies in various animal models reveal species-specific differences in the excretion of imipramine and its metabolites, including the N-glucuronide.

In rats, biliary excretion is a major elimination route for imipramine metabolites. nih.gov In normal bile duct-cannulated rats, approximately 80% of an administered dose was excreted in the bile. nih.gov However, in rats with induced hepatitis, this was markedly reduced to 35.5%, with a corresponding shift to urinary excretion, where conjugated metabolites, including 2-hydroxyimipramine glucuronide, were significantly increased. nih.gov Another study in female rats found that pretreatment with pregnenolone-16α-carbonitrile (PCN) increased the urinary excretion of imipramine and desipramine glucuronides without significantly affecting their biliary excretion. nih.gov

In dogs, the formation of the N-glucuronide of desmethylimipramine, a major metabolite of imipramine, has been documented, with the conjugate being detected in both bile and urine. nih.gov For some N-glucuronides, such as that of MaxiPost, excretion is species-dependent, with humans excreting it via urine and dogs primarily through bile. helsinki.fi

Interestingly, humanized UGT1 mice have been shown to replicate human N-glucuronidation pathways for imipramine, which is not the case for wild-type mice. This suggests that these humanized models may be more predictive of human metabolic and excretion patterns for this compound.

Comparative Excretion Data for Imipramine Metabolites in Animal Models
Animal ModelKey FindingReference
Rat (Normal)~80% of dose excreted in bile. nih.gov
Rat (with Hepatitis)Biliary excretion reduced to 35.5%; urinary excretion of glucuronides increased. nih.gov
DogN-glucuronide of desmethylimipramine found in bile and urine. nih.gov
Humanized UGT1 MiceReplicate human N-glucuronidation pathways for imipramine.

Stability and Hydrolysis of this compound

The chemical and enzymatic stability of this compound are critical factors influencing its analysis and pharmacokinetic behavior.

Chemical Stability Under Various Conditions (e.g., Alkaline Conditions)

There are conflicting reports regarding the stability of this compound under alkaline conditions. One study noted that the peak corresponding to this compound disappeared following alkaline hydrolysis. researchgate.net In contrast, a comparative table of metabolic characteristics lists this compound as being "stable under alkaline conditions". This discrepancy may be attributable to differing experimental conditions, such as temperature and the strength of the alkaline solution. For example, a related compound, Amitriptyline (B1667244) N-glucuronide, is reported to be labile to hot alkaline treatment. Generally, N-glucuronides of other drugs have been shown to be stable over a pH range of 4 to 10 for extended periods at room temperature. nih.gov It has also been suggested that N-glucuronides can be more labile under acidic conditions. mdpi.com

Enzymatic Hydrolysis by Beta-Glucuronidase

This compound is susceptible to enzymatic hydrolysis by β-glucuronidase, which cleaves the glucuronic acid moiety to yield the parent imipramine. This hydrolysis is a key step in analytical procedures that measure the total amount of the drug after liberating it from its conjugated form.

The efficiency of β-glucuronidase in hydrolyzing N-glucuronides is highly dependent on the source of the enzyme. nih.gov Some N-glucuronides with a quaternary ammonium (B1175870) linkage, like that of imipramine, exhibit resistance to hydrolysis by certain types of β-glucuronidase. nih.govresearchgate.net For example, studies on structurally similar compounds have shown that β-glucuronidase from mollusks (Helix pomatia) and bovine liver are not effective in hydrolyzing these conjugates. nih.gov In contrast, β-glucuronidase sourced from Escherichia coli has been shown to be effective, particularly at a neutral pH range of 6.5-7.4. nih.gov Furthermore, recombinant β-glucuronidases, such as IMCSzyme™, have demonstrated significantly higher efficiency in hydrolyzing amitriptyline glucuronide compared to enzymes derived from mollusks. researchgate.net

Reported Susceptibility of Quaternary Ammonium N-Glucuronides to β-Glucuronidase from Different Sources
Enzyme SourceHydrolysis Efficiency/ResistanceReference
Escherichia coliEffective, especially at pH 6.5-7.4 nih.gov
Bovine LiverResistant nih.gov
Helix pomatia (Mollusk)Resistant/Ineffective nih.gov
Recombinant (e.g., IMCSzyme™)High efficiency researchgate.net
Conditions for Complete Hydrolysis in Analytical Workflows

In analytical toxicology and clinical chemistry, the quantification of total imipramine exposure often requires the preliminary hydrolysis of its metabolites back to the parent drug. This compound, a major phase II metabolite, must be cleaved to release free imipramine for detection by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comrestek.com The process, known as enzymatic hydrolysis, utilizes β-glucuronidase enzymes to break the N-glucuronide bond. restek.com However, N-glucuronides are often more resistant to enzymatic cleavage than their O-glucuronide counterparts, necessitating carefully optimized and validated hydrolysis conditions. cdc.gov

Research has shown that the efficiency of hydrolysis is highly dependent on the source of the β-glucuronidase, enzyme concentration, incubation temperature, pH, and duration. cdc.govnih.gov For instance, traditional enzyme preparations derived from sources like Helix pomatia (snail) may require longer incubation times and higher enzyme concentrations for complete N-glucuronide cleavage compared to genetically engineered or recombinant enzymes. cdc.gov

One study investigating the hydrolysis of various drug conjugates found that for N-glucuronides, an enzyme from Helix pomatia (Type H-1) required an incubation period of 4 hours at 37°C with an enzyme concentration of at least 30 units/μL of urine to achieve complete hydrolysis. cdc.gov In contrast, a genetically engineered β-glucuronidase (IMCSzyme) achieved complete hydrolysis of the N-glucuronide of triclocarban (B27905) in just 30 minutes, although it required a higher temperature of 55°C. cdc.gov Studies on the related N-glucuronide of amitriptyline show that recombinant β-glucuronidases can achieve complete hydrolysis at room temperature (25°C) within 5–30 minutes, whereas enzymes from mollusks are ineffective.

General protocols for the hydrolysis of glucuronides in analytical settings often involve incubation with β-d-glucuronidase in an acetate (B1210297) buffer at pH 5.0 and a temperature of 37°C for an extended period, such as 18 to 24 hours, to ensure the reaction proceeds to completion. nih.gov The selection of the optimal enzyme and conditions is critical for accurately quantifying the total drug load and avoiding underestimation of exposure. cdc.gov

The following tables summarize research findings on various hydrolysis conditions used for N-glucuronides in analytical workflows.

Table 1: Comparison of Hydrolysis Conditions for N-Glucuronides

Enzyme Source/Type Substrate(s) Temperature (°C) Incubation Time pH Key Finding Citation
β-d-glucuronidase Anastrozole Glucuronide 37 24 hours 5.0 Standard protocol for glucuronide identification. nih.gov
β-glucuronidase (Helix pomatia, Type H-1) Triclocarban (N-glucuronide) 37 4 hours 6.0 Required ≥30 units/μL urine for complete hydrolysis. cdc.gov
Genetically Engineered β-glucuronidase (IMCS) Triclocarban (N-glucuronide) 55 30 minutes Not Specified Faster hydrolysis than H. pomatia but at a higher temperature. cdc.gov
Recombinant β-glucuronidase (e.g., IMCSzyme®, B-One®) Amitriptyline N-glucuronide 25 (Room Temp) 5-30 minutes 5.5 - 7.5 Recombinant enzymes are highly efficient at lower temperatures.

Table 2: Enzyme Performance on Different Glucuronide Types

Enzyme Type Target Conjugate Hydrolysis Efficiency Notes Citation
Various commercial enzymes O-glucuronides High No significant enzyme selectivity was observed. nih.gov
Various commercial enzymes N-glucuronides Variable Efficiency varied significantly depending on the enzyme and reaction temperature. nih.gov
β-glucuronidases (general) O- vs. N-glucuronides Preferential to O-glucuronides N-glucuronides may require more stringent conditions for complete cleavage. cdc.gov

Analytical Methodologies for Imipramine N Glucuronide Research

Development and Validation of Quantitative Assays

The quantitative analysis of Imipramine (B1671792) N-Glucuronide, a quaternary ammonium-linked glucuronide, requires robust and sensitive analytical methods. Research in this area has led to the development and validation of several key techniques capable of detecting and quantifying the metabolite in various biological matrices, particularly in vitro systems like human liver microsomes and in urine. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of drug metabolites due to its high sensitivity and specificity. amazonaws.comthermofisher.com This platform allows for the unambiguous identification and quantification of compounds even in complex biological samples. amazonaws.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like glucuronide conjugates. In the analysis of Imipramine N-Glucuronide, ESI in the positive ion mode is typically employed. researchgate.net The analysis generates a protonated molecule, or precursor ion ([M+H]⁺), which for this compound appears at a mass-to-charge ratio (m/z) of 457. researchgate.netvulcanchem.com

For definitive identification and quantification, Multiple Reaction Monitoring (MRM) is used. researchgate.net This tandem mass spectrometry technique involves selecting the precursor ion (m/z 457) and monitoring its specific fragmentation into product ions upon collision-induced dissociation. The product ion spectrum for this compound includes a significant peak at m/z 281, which corresponds to the protonated imipramine molecule after the loss of the glucuronic acid moiety. researchgate.net Other observed fragment ions, such as m/z 236, m/z 208, and m/z 193, are identical to the fragmentation pattern of the parent imipramine, further confirming the structure. researchgate.net The use of MRM significantly enhances the signal-to-noise ratio, allowing for precise quantification. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Analysis
ParameterDescriptionSource
Ionization ModeElectrospray Ionization (ESI), Positive Mode researchgate.net
Precursor Ion [M+H]⁺m/z 457 researchgate.netvulcanchem.com
Primary Product Ionm/z 281 (corresponds to protonated imipramine) researchgate.net
Other Product Ionsm/z 236, m/z 208, m/z 193 (characteristic of imipramine) researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with sub-2-µm particles, offer significant advantages in terms of resolution, sensitivity, and speed over traditional HPLC. oup.com When coupled with a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer, the platform provides high-resolution and accurate mass data, making it a powerful tool for both qualitative and quantitative analysis of drug metabolites. oup.comnih.gov

While specific applications detailing the use of UHPLC-Q-TOF-MS for this compound are not extensively documented, methods developed for the parent drug, imipramine, and its active metabolite, desipramine (B1205290), highlight the technique's suitability. nih.govresearchgate.net A typical method involves a simple protein precipitation step followed by separation on a C18 column (e.g., Acquity UPLC BEH C18) with a gradient elution using acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) with formic acid. nih.govresearchgate.net The high mass accuracy of Q-TOF-MS allows for confident identification of metabolites based on their exact mass, reducing ambiguity. oup.com This approach is well-suited for comprehensive metabolite profiling studies where both expected and unexpected metabolites are investigated. nih.govresearchgate.net

The use of an appropriate internal standard (IS) is critical for accurate quantification in bioanalytical mass spectrometry, as it corrects for variations in sample preparation and matrix effects. nih.gov For LC-MS/MS analysis, stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for use as internal standards. medchemexpress.comsemanticscholar.org Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are commonly used. medchemexpress.comveeprho.com These compounds co-elute with the analyte and have nearly identical chemical properties and ionization efficiencies, but are distinguished by their difference in mass. nih.gov For the analysis of imipramine and its metabolites, deuterated compounds such as 2-Hydroxy Imipramine-d6 β-D-Glucuronide have been utilized, demonstrating the established practice of using such standards in this chemical family. veeprho.com The selection of a suitable deuterated analog for this compound would be essential for the validation of any quantitative LC-MS/MS assay. nih.gov

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography with Ultraviolet (UV) detection was a primary method for the analysis of drugs and their metabolites. researchgate.netvulcanchem.com A method for the direct determination of this compound formation in vitro has been successfully developed using reversed-phase HPLC with UV detection. researchgate.netnih.gov

In a validated assay, this compound was separated from its parent compound, imipramine, on an analytical column. researchgate.net The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous phosphate (B84403) buffer. vulcanchem.com Detection is performed at a specific wavelength, such as 256 nm, where the chromophore of the molecule absorbs light. vulcanchem.com In one study, the retention times for this compound and imipramine were approximately 6.2 minutes and 16.8 minutes, respectively, demonstrating successful separation. researchgate.net While HPLC-UV methods can be robust and reliable, they may lack the sensitivity required to measure very low concentrations of metabolites in biological fluids like plasma compared to LC-MS/MS. nih.govnih.govresearchgate.net

Table 2: HPLC-UV Method Parameters for this compound
ParameterConditionSource
ChromatographyReversed Phase-HPLC (RP-HPLC) vulcanchem.com
Mobile Phase22.5% acetonitrile containing 50 mmol/L monosodium phosphate vulcanchem.com
Flow Rate1.0 mL/min vulcanchem.com
UV Detection Wavelength256 nm vulcanchem.com
Retention Time (Example)6.2 min (this compound) researchgate.net
Internal Standard (Example)p-nitrophenol vulcanchem.com

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is another soft ionization technique that has been instrumental in the structural characterization of non-volatile and thermally unstable metabolites like glucuronides. researchgate.netnih.gov Before the prevalence of ESI, FAB-MS was used for the direct characterization of quaternary ammonium-linked glucuronides. researchgate.net In early studies, metabolites were first separated and collected by HPLC, after which their structures were confirmed by FAB-MS. nih.gov This technique was successfully used to confirm the identity of this compound present in urine samples from patients undergoing therapy with imipramine. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation Techniques for Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma and urine requires meticulous sample preparation to remove interfering substances. The choice of technique depends on the nature of the biological sample and the subsequent analytical method.

Protein Precipitation

Protein precipitation is a common first step in the extraction of this compound from biological samples like plasma or serum. This technique involves the addition of a protein-denaturing agent, typically an organic solvent, to the sample.

Methanol (B129727): In the biosynthesis of this compound for analytical purposes, methanol is used to terminate the enzymatic reaction and precipitate proteins. vulcanchem.com The mixture is then centrifuged at high speeds (e.g., 16,000 x g) to separate the precipitated proteins, leaving the metabolite in the supernatant for direct injection into an HPLC system or further purification. vulcanchem.com

Acetonitrile: For the quantification of imipramine and its active metabolite desipramine in mouse serum, a simple protein precipitation with acetonitrile has been effectively used. researchgate.net

Perchloric Acid: In the quantification of nicotine (B1678760) N-glucuronide, a similar N-glucuronide metabolite, proteins in a 200µL aliquot of incubation solution were precipitated by adding 40µL of 35% perchloric acid, achieving an extraction efficiency greater than 98%. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for the purification and concentration of this compound from biological fluids. encyclopedia.pubresearchgate.net This method utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain the analyte of interest while allowing interfering compounds to pass through.

For the purification of biosynthesized this compound, Discovery DSC-18 solid-phase extraction cartridges are commonly employed. The process involves the following steps:

Conditioning: The cartridges are preconditioned with methanol and water.

Loading: The aqueous phase containing the metabolite is loaded onto the cartridge.

Washing: The cartridges are washed with deionized water, followed by increasing concentrations of methanol (e.g., 30% and 70%) to remove impurities.

Elution: The purified this compound is then eluted with methanol.

A modified SPE method has also been reported for the extraction of imipramine and its metabolites from urine samples. ucc.edu.gh In a broader context, SPE is a preferred method for the analysis of tricyclic antidepressants and their metabolites, often used in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Interactive Data Table: SPE Parameters for this compound Purification
StepReagent/SolventPurposeReference
ConditioningMethanol and WaterTo activate the sorbent material.
LoadingAqueous phase containing this compoundTo adsorb the analyte onto the sorbent.
WashingDeionized water, 30% methanol, 70% methanolTo remove interfering compounds.
ElutionMethanolTo desorb and collect the purified analyte.

Hydrolysis Strategies for Total Parent Drug Quantification (e.g., β-Glucuronidase Treatment)

Enzymatic hydrolysis using β-glucuronidase is the most common method for cleaving the glucuronide bond. encyclopedia.pub The reaction is typically carried out under specific conditions:

Enzyme: β-glucuronidase from sources like Escherichia coli or Patella vulgata is used. encyclopedia.puboup.com

pH: The hydrolysis is performed in a buffered solution at an optimal pH, for instance, pH 5.0 using a phosphate buffer or pH 4.5 with an acetate (B1210297) buffer. oup.com

Temperature and Time: The incubation is carried out at 37°C for a sufficient period, which can be up to 24 hours to ensure complete hydrolysis.

The successful hydrolysis of this compound to imipramine is confirmed by subsequent analytical techniques like HPLC. This strategy has been applied in the analysis of various tricyclic antidepressants and their metabolites in urine samples. encyclopedia.pubamazonaws.com For instance, in the analysis of imipramine and desipramine in horse urine, the sample was first treated with β-glucuronidase to hydrolyze the glucuronide conjugates before solid-phase extraction. amazonaws.com

Identification and Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on sophisticated analytical techniques, primarily mass spectrometry and comparison with authentic standards when available.

Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful tool for the structural elucidation of metabolites. helsinki.fi Electrospray ionization (ESI) is a commonly used ionization technique for analyzing polar compounds like glucuronides.

Molecular Ion Confirmation: In the positive ion mode, ESI-MS analysis of this compound reveals a characteristic protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 457. vulcanchem.comresearchgate.netresearchgate.net This corresponds to the molecular weight of the imipramine molecule (280 g/mol ) plus the glucuronic acid moiety (176 g/mol ) and a proton.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of the molecular ion. A characteristic fragmentation of N-glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). helsinki.fi For this compound, the product ion spectrum shows a prominent peak at m/z 281, which corresponds to the protonated imipramine aglycone. researchgate.netresearchgate.net Further fragmentation of this ion produces the same fragment ions as authentic imipramine, such as those at m/z 236, 208, and 193, confirming the identity of the parent drug moiety. researchgate.netresearchgate.net

Constant neutral loss scans can also be utilized to specifically screen for glucuronide conjugates in a complex mixture. wiley.com

Interactive Data Table: Mass Spectrometric Data for this compound
AnalysisIonm/zInterpretationReference
ESI-MS[M+H]⁺457Protonated molecular ion of this compound vulcanchem.comresearchgate.netresearchgate.net
MS/MSProduct Ion281Protonated imipramine (aglycone) researchgate.netresearchgate.net
Fragment Ion236Fragment of imipramine researchgate.netresearchgate.net
Fragment Ion208Fragment of imipramine researchgate.netresearchgate.net
Fragment Ion193Fragment of imipramine researchgate.netresearchgate.net

Comparison with Authentic Standards (if available)

The most definitive method for the identification and quantification of a compound is the comparison of its analytical properties with those of an authentic, certified reference standard. researchgate.net When available, an authentic standard of this compound can be used to:

Confirm the retention time in chromatographic methods like HPLC.

Verify the mass spectrum and fragmentation pattern in MS and MS/MS analyses.

Establish a calibration curve for accurate quantification.

The biosynthesis of this compound, as described in some studies, is often undertaken to produce such a standard for analytical method development and validation. vulcanchem.com

Alkaline Hydrolysis for Confirmation

In the analytical study of drug metabolites, definitive identification of the compound is crucial for accurate results. Chemical derivatization or degradation can be a powerful tool for structural confirmation. Alkaline hydrolysis serves as a simple yet effective chemical method to confirm the identity of this compound in biological samples. researchgate.net This technique is particularly useful in conjunction with chromatographic methods like high-performance liquid chromatography (HPLC). researchgate.netnih.gov

The underlying principle of this confirmatory method is the lability of the N-glucuronide bond under basic (alkaline) conditions. When a sample containing this compound is subjected to alkaline hydrolysis, the bond linking the imipramine molecule to the glucuronic acid moiety is cleaved. This reaction degrades the metabolite back to its parent compound, imipramine. researchgate.net

Research has demonstrated the utility of this approach for verifying the presence of this compound. researchgate.net In studies analyzing the formation of the metabolite in human liver microsomes, the identity of the peak corresponding to this compound in HPLC chromatograms was confirmed through this method. researchgate.net Following treatment of the sample via alkaline hydrolysis, subsequent HPLC analysis showed a complete disappearance of the peak that was previously identified as the N-glucuronide. researchgate.net This result provides strong evidence that the peak indeed represented this compound, as the compound was chemically altered and no longer present in its conjugated form. researchgate.net

The results from such a confirmatory test are typically clear and unambiguous, as illustrated in the following table which conceptualizes the findings from a chromatographic analysis before and after hydrolysis.

Table 1: Representative HPLC Peak Area Before and After Alkaline Hydrolysis

Analyte Peak Area (Arbitrary Units) Before Hydrolysis Peak Area (Arbitrary Units) After Hydrolysis Confirmation
This compound 85,421 Not Detected Confirmed
Imipramine 10,233 94,587 N/A

This table is illustrative of the expected outcome from the procedure. The disappearance of the this compound peak and a corresponding increase in the imipramine peak would confirm the identity of the metabolite.

Preclinical Studies and in Vitro Models in Research

Utilization of Liver Microsomes for Metabolic Profiling

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including UGTs, making them an invaluable tool for studying the glucuronidation of xenobiotics like imipramine (B1671792).

Human liver microsomes (HLM) are a primary in vitro system for characterizing the metabolism of drugs in a manner that is highly relevant to human physiology. Studies using HLM have revealed that the N-glucuronidation of imipramine exhibits complex, biphasic kinetics. nih.govresearchgate.net This suggests the involvement of at least two distinct enzyme components or sites with different affinities for the substrate.

The process is characterized by a high-affinity and a low-affinity component. nih.govresearchgate.net For the high-affinity component, the Michaelis constant (Km) has been determined to be approximately 97.2 ± 39.4 µM with a maximum velocity (Vmax) of 0.29 ± 0.03 nmol/min/mg of protein. nih.govresearchgate.net The low-affinity component, on the other hand, has a Km of 0.70 ± 0.29 mM and a Vmax of 0.90 ± 0.28 nmol/min/mg of protein. nih.govresearchgate.net

Further investigations have identified specific UGT isoforms responsible for this metabolic pathway. UGT1A4 and UGT2B10 have been shown to be the key enzymes in the N-glucuronidation of imipramine in HLM. nih.gov The biphasic nature of the reaction in HLM aligns with the kinetic profiles of these two enzymes, with UGT2B10 acting as the high-affinity enzyme and UGT1A4 as the low-affinity enzyme. nih.gov The apparent Km values for imipramine N-glucuronide formation were found to be 16.8 µM in expressed UGT2B10 and 262 µM in expressed UGT1A4. nih.gov Notably, interindividual differences in imipramine N-glucuronidation in liver microsomes from various human donors were observed to be at most 2.5-fold. nih.gov

Kinetic Parameters of Imipramine N-Glucuronidation in Human Liver Microsomes
ComponentKmVmax (nmol/min/mg protein)Primary UGT Isoform
High-Affinity97.2 ± 39.4 µM0.29 ± 0.03UGT2B10 (Km = 16.8 µM)
Low-Affinity0.70 ± 0.29 mM0.90 ± 0.28UGT1A4 (Km = 262 µM)

The study of imipramine glucuronidation in animal liver microsomes is essential for understanding inter-species differences in drug metabolism, which is a critical aspect of preclinical drug development. Research has shown that rabbit liver microsomes can serve as a viable in vitro model for investigating the glucuronidation of tertiary amine drugs like imipramine. nih.gov

However, significant species-specific variations exist. For instance, while this compound formation is readily observed in human liver microsomes, these metabolites were not detected in mouse liver microsomes under similar experimental conditions. researchgate.net This highlights a substantial difference in the metabolic pathways between humans and mice for this particular biotransformation.

To bridge this gap, studies have utilized "humanized" mouse models (hUGT1 mice), which express human UGT1A enzymes. In the liver microsomes from these hUGT1 mice, the formation of this compound was observed, demonstrating the utility of such models in predicting human drug metabolism. researchgate.net

Application of Recombinant UGT Expression Systems

Recombinant UGT expression systems are powerful tools that allow for the study of individual UGT isoforms in isolation. This is crucial for pinpointing which specific enzymes are responsible for a particular metabolic reaction and for characterizing their individual kinetic properties without the confounding presence of other enzymes found in liver microsomes.

A common system for expressing recombinant enzymes is the use of baculovirus to infect insect cells, such as Sf9 cells. This system has been successfully used to express active human UGT1A4. chinaphar.com Studies utilizing homogenates of these recombinant UGT1A4-expressing Sf9 cells have been instrumental in characterizing the kinetics of imipramine N+-glucuronidation. chinaphar.com

Research has shown that high concentrations of imipramine can inhibit its own glucuronidation by UGT1A4. chinaphar.com Consequently, the kinetics are best described by a substrate inhibition model. The apparent Km, inhibition constant (Ki), and Vmax for imipramine glucuronidation by recombinant UGT1A4 were determined to be 1.39 ± 0.09 mmol/L, 6.24 ± 0.45 mmol/L, and 453.81 ± 32.12 pmol/min per mg of cell homogenate, respectively. chinaphar.com

Kinetic Parameters of Imipramine N+-Glucuronidation by Recombinant UGT1A4 from Baculovirus-Infected Sf9 Cells
Kinetic ParameterValue
Apparent Km1.39 ± 0.09 mmol/L
Ki6.24 ± 0.45 mmol/L
Vmax453.81 ± 32.12 pmol/min/mg cell homogenate

Another valuable expression system involves the use of human B-lymphoblastoid cells to produce recombinant UGT enzymes. This system has also been used to express UGT1A4 and investigate its role in imipramine N-glucuronidation. nih.govresearchgate.net In contrast to the findings with UGT1A4 expressed in Sf9 cells, the kinetics of imipramine N-glucuronidation by UGT1A4 from human B-lymphoblastoid cells were described by the Michaelis-Menten model. nih.govresearchgate.net

The Km for imipramine in this system was found to be 0.71 ± 0.36 mM, with a Vmax of 0.11 ± 0.03 nmol/min/mg of protein. nih.govresearchgate.net These findings underscore that the expression system itself can influence the kinetic behavior of the enzyme.

Commercially available recombinant enzyme systems, such as Supersomes, which are microsomes from baculovirus-infected insect cells, are widely used in drug metabolism studies. Among a panel of recombinant UGTs tested, only UGT1A4 showed imipramine N-glucuronosyltransferase activity. nih.govresearchgate.net

Interestingly, the activity in UGT1A4 Supersomes was higher than that in recombinant UGT1A4 expressed in human B-lymphoblastoid cells at all imipramine concentrations tested. nih.gov The kinetics of imipramine N-glucuronidation in UGT1A4 Supersomes did not conform to the standard Michaelis-Menten model, exhibiting a Km of >1 mM. nih.govresearchgate.net This atypical kinetic profile in Supersomes may be due to the specific lipid environment of the insect cell microsomes.

Metabolite Formation in Other In Vitro Systems

The formation of this compound has been investigated in key in vitro systems that model human metabolic processes, primarily using subcellular fractions from the liver and intestines.

Human Hepatocyte Incubations

Studies utilizing human liver microsomes (HLMs), which are vesicles derived from the endoplasmic reticulum of hepatocytes, have been crucial in characterizing the enzymatic process of imipramine N-glucuronidation. Research has revealed that the kinetics of this metabolic pathway in HLMs are biphasic. nih.govresearchgate.net This suggests the involvement of at least two different enzymes or enzyme sites with differing affinities for imipramine.

A high-affinity component demonstrates its effect at lower substrate concentrations, while a low-affinity component becomes more active at higher concentrations. nih.gov One study identified a high-affinity component with a Michaelis constant (Km) of 97.2 ± 39.4 µM and a low-affinity component with a Km of 0.70 ± 0.29 mM. nih.govresearchgate.net Further investigations have correlated the high-affinity activity with the UGT2B10 enzyme and the low-affinity activity with UGT1A4. nih.gov The activity of Imipramine N-glucuronosyltransferase in liver microsomes shows a significant correlation with that of trifluoperazine (B1681574), a known substrate of the UGT1A4 isoform. nih.gov

Table 1: Biphasic Kinetics of Imipramine N-Glucuronidation in Human Liver Microsomes

Kinetic Component Apparent Km Vmax (nmol/min/mg protein) Associated UGT Isoform
High-Affinity 97.2 ± 39.4 µM 0.29 ± 0.03 UGT2B10
Low-Affinity 0.70 ± 0.29 mM 0.90 ± 0.28 UGT1A4

Data sourced from Nakajima et al., 2002 and Zhou et al., 2010. nih.govresearchgate.netnih.gov

Intestinal Microsomes (e.g., Human Jejunum)

In contrast to the liver, the small intestine appears to play a negligible role in the N-glucuronidation of imipramine. A key study investigating this metabolic pathway found that Imipramine N-glucuronosyltransferase activities were not detectable in two different samples of human jejunum microsomes. nih.govresearchgate.net This finding suggests that this specific conjugation reaction is primarily a hepatic process and is unlikely to be a significant contributor to first-pass metabolism in the gut.

Role of this compound in Drug-Drug Interaction Studies (Preclinical)

Preclinical studies have explored the potential for imipramine to cause drug-drug interactions (DDIs) through its influence on UDP-glucuronosyltransferase (UGT) enzymes, as well as the potential for other drugs to affect its own glucuronidation pathway.

Inhibition of Other UGTs by Imipramine

Imipramine has been identified as an inhibitor of multiple UGT enzymes, indicating a potential to interfere with the metabolism of other drugs that are substrates for these enzymes. nih.gov In vitro assays have demonstrated that imipramine can efficiently inhibit the activity of both UGT1A1 and UGT1A4 by 40–45%. nih.gov

This inhibitory effect extends to the glucuronidation of other therapeutic agents. For instance, studies have shown that imipramine can competitively inhibit the formation of both morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000) in human liver microsomes. researchgate.net

Table 2: Preclinical Inhibition of UGT Enzymes by Imipramine

UGT Enzyme/Process Substrate/Reaction Finding
UGT1A1 Proluciferin 40-45% inhibition
UGT1A4 Proluciferin 40-45% inhibition
Morphine Glucuronidation Morphine Competitive inhibition

Data sourced from multiple preclinical studies. nih.gov

Impact of Co-administered Drugs on Imipramine N-Glucuronidation

The formation of this compound can also be influenced by other compounds. This interaction is not always a direct inhibition of the UGT1A4 or UGT2B10 enzymes by another drug. An indirect mechanism has been identified where the metabolism of one drug generates a product that then inhibits the glucuronidation of a second drug.

For example, the presence of 1-naphthol (B170400), a substrate for UGT1A6, has been shown to decrease the formation of this compound in human liver microsomes. nih.gov This is not because 1-naphthol directly inhibits UGT1A4. Instead, the rapid glucuronidation of 1-naphthol by UGT1A6 produces a high concentration of the co-product Uridine (B1682114) Diphosphate (B83284) (UDP). nih.gov This UDP then acts as a potent competitive inhibitor of other UGTs, including UGT1A4, by competing for the binding of the co-substrate UDP-glucuronic acid (UDPGA). nih.gov The inhibition constant (Ki) for UDP inhibiting UGT1A4 activity was found to be 47 µM. nih.gov Furthermore, nicotine (B1678760) has been identified as a selective inhibitor of the high-affinity UGT2B10-mediated glucuronidation of imipramine, but not the UGT1A4 pathway. nih.gov At low concentrations of imipramine, nicotine was capable of inhibiting its glucuronidation by 33% to 50% in human liver microsomes. nih.gov

Research Gaps and Future Directions in Imipramine N Glucuronide Studies

Development of Comprehensive Reference Standards for Quantification

A significant hurdle in the precise quantification of Imipramine (B1671792) N-Glucuronide in biological matrices is the limited availability of well-characterized, comprehensive reference standards. The lack of commercial glucuronide standards often compels researchers to pursue enzymatic synthesis or other complex production methods, which can introduce variability and hinder inter-laboratory comparisons core.ac.uk.

One novel approach to overcome the absence of synthetic standards involves using a single-point calibration method derived from in vitro studies with radiolabeled imipramine. nih.gov This technique allows for the quantification of metabolites from in vivo studies by creating a reliable calibrator from in vitro incubations. nih.gov While innovative, this method underscores the fundamental need for pure, stable, and universally accessible synthetic reference standards for Imipramine N-Glucuronide. The availability of such standards is critical for a variety of applications, including:

Analytical method development and validation. axios-research.com

Quality control applications during drug development. axios-research.com

Ensuring traceability against pharmacopeial standards. axios-research.com

Future research must prioritize the synthesis, purification, and comprehensive characterization of this compound. Establishing a certified reference material would be a crucial step forward, enabling more accurate and reproducible quantification in clinical and research settings and facilitating a better understanding of its role in the metabolism and disposition of imipramine.

In-depth Understanding of UGT Polymorphism and Its Functional Consequences

The formation of this compound is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10. nih.govnih.govfrontiersin.org Studies have shown that UGT2B10 is a high-affinity enzyme for this reaction, suggesting it plays a major role at therapeutic drug concentrations, while UGT1A4 acts as a low-affinity component. nih.gov The kinetics of imipramine glucuronidation in human liver microsomes are often biphasic, reflecting the distinct contributions of these two enzymes. nih.govnih.gov

However, a significant gap exists in understanding how genetic variations, or polymorphisms, within the UGT1A4 and UGT2B10 genes affect the formation of this compound. Genetic polymorphisms in UGT enzymes are known to cause wide interindividual variability in drug metabolism, which can impact both the efficacy and toxicity of medications. clinpgx.orgmdpi.commdpi.com For imipramine, genetically-based differences in the activity of cytochrome P450 enzymes (CYP2C19 and CYP2D6) are well-documented to account for variability in its primary metabolism, but the impact of UGT genetics on the secondary glucuronidation pathway is less understood. clinpgx.org

Future research should focus on:

Identifying common and rare polymorphisms in the UGT1A4 and UGT2B10 genes.

Characterizing the functional consequences of these genetic variants on enzyme activity towards imipramine.

Conducting clinical studies to correlate UGT genotypes with plasma concentrations of this compound and clinical outcomes in patients treated with imipramine.

A deeper understanding of UGT polymorphism will be a critical step towards personalized medicine, allowing for dose adjustments based on a patient's genetic profile to optimize therapeutic response and minimize adverse effects.

Advanced Analytical Methodologies for Low-Level Detection and Isomer Differentiation

The detection and quantification of drug metabolites like this compound, which may be present at low concentrations in complex biological mixtures, pose a significant analytical challenge. morressier.com Furthermore, distinguishing between isomeric glucuronides (e.g., N-glucuronides vs. O-glucuronides) is often difficult with standard analytical techniques. nih.govacs.org

Conventional tandem mass spectrometry (MS/MS) based on collision-activated dissociation (CAD) can be insufficient for isomer differentiation, as the major fragmentation pathway for many glucuronides is simply the loss of the glucuronyl moiety, resulting in identical mass spectra for different isomers. nih.govresearchgate.net This highlights the need for more advanced and specific analytical methods.

Promising future directions in this area include:

Gas-Phase Ion/Molecule Reactions: This tandem mass spectrometric method uses specific reagents, such as trichlorosilane, to react with the deprotonated glucuronide metabolite in the gas phase. morressier.com This reaction produces diagnostic product ions that allow for the unambiguous differentiation of N- and O-isomers, a feat not always possible with CAD. nih.govacs.orgresearchgate.net

High-Resolution Chromatography: Techniques like ultra-performance liquid chromatography (UPLC) offer enhanced resolving power, which is essential for separating diastereomeric glucuronides that cannot be differentiated by mass spectrometry alone. core.ac.uk

Improved Detection Systems: While HPLC with UV detection has been developed for determining this compound, coupling liquid chromatography with more sensitive mass spectrometry (LC-MS/MS) provides superior selectivity and lower detection limits. nih.govresearchgate.netmedmedchem.comsemanticscholar.org

Developing and validating these advanced methodologies will enable more accurate profiling of imipramine metabolism, including the reliable identification and quantification of trace-level metabolites and their specific isomers.

Table 1: Comparison of Analytical Methodologies for Glucuronide Analysis
MethodologyPrimary ApplicationAdvantagesLimitationsReference
HPLC-UVQuantificationSimple, established methodLower sensitivity and selectivity compared to MS nih.gov
LC-MS/MS (CAD)Quantification & IdentificationHigh sensitivity and selectivityOften fails to differentiate between isomers nih.govresearchgate.net
Gas-Phase Ion/Molecule Reactions (MS/MS)Isomer DifferentiationUnambiguous identification of N- vs. O-glucuronidesRequires specialized instrumentation and reagents morressier.comacs.org
UPLC-MSSeparation of DiastereomersHigh-resolution separation of closely related compoundsCannot differentiate isomers without chromatographic separation core.ac.uk

Further Elucidation of Extrahepatic Glucuronidation (e.g., Intestinal, Brain)

Glucuronidation occurs predominantly in the liver, but UGT enzymes are also present in numerous extrahepatic tissues, including the intestine, kidneys, and brain, where they can contribute to local and systemic drug metabolism. researchgate.netresearchgate.netnih.govwikipedia.org The role of these extrahepatic sites in the specific N-glucuronidation of imipramine remains largely unexplored and represents a significant research gap.

One study found that Imipramine N-glucuronosyltransferase activity was undetectable in samples of human jejunum (small intestine) microsomes, suggesting that intestinal glucuronidation of imipramine may be minimal. nih.govresearchgate.net However, given the importance of the intestine in first-pass metabolism for many drugs, this finding requires further investigation with more sensitive methods and a larger sample size.

The potential for glucuronidation within the brain is also an area of growing interest. UGTs have been detected in the brain, where they may play a role in regulating the local concentration of drugs and endogenous compounds. researchgate.netmdpi.com Since imipramine is a psychoactive drug that accumulates in the brain at high concentrations, local glucuronidation could be a relevant metabolic pathway influencing its central nervous system activity. alliedacademies.orgdrugbank.com

Future studies should aim to:

Systematically investigate this compound formation in key extrahepatic tissues using sensitive analytical techniques.

Characterize the specific UGT isoforms responsible for any observed extrahepatic activity.

Determine the physiological and pharmacological significance of local glucuronidation in tissues like the intestine and brain.

Elucidating the contribution of extrahepatic sites will provide a more complete picture of imipramine's disposition and could reveal new mechanisms influencing its therapeutic effects.

Integration of In Vitro and In Vivo Preclinical Data for Predictive Modeling

Predictive modeling, which integrates data from in vitro experiments and in vivo preclinical studies, is a powerful tool in pharmacology. These models aim to forecast a drug's pharmacokinetic behavior in humans, including the formation and elimination of its metabolites. For imipramine and its metabolites, several approaches have been explored, but there is a need for more refined models that specifically account for the N-glucuronidation pathway.

Current and potential modeling approaches include:

Kinetic Modeling: A kinetic model was successfully developed to predict the in vivo steady-state concentrations of imipramine and its active metabolite, desipramine (B1205290), in rats using kinetic parameters obtained from in vitro studies. nih.gov This demonstrates the feasibility of bridging the in vitro-in vivo gap.

In Vitro-In Vivo Extrapolation (IVIVE): IVIVE has been used to predict potential drug-drug interactions for tricyclic antidepressants by using in vitro inhibition data to estimate the in vivo impact on co-administered drugs. benthamdirect.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and incorporate physiological data to simulate drug absorption, distribution, metabolism, and excretion. PBPK modeling has been used to predict the impact of clomipramine (B1669221) and imipramine on other drugs. benthamdirect.com

A major research goal is to develop robust PBPK models for imipramine that explicitly include the N-glucuronidation pathway catalyzed by UGT1A4 and UGT2B10. Such models could be used to predict the impact of UGT polymorphisms, drug-drug interactions, and organ impairment on this compound levels. The integration of comprehensive in vitro kinetic data with in vivo data from preclinical and clinical studies is essential for building and validating these predictive models, which can ultimately help optimize imipramine therapy. nih.govnih.gov

Q & A

Q. What is the primary enzyme responsible for imipramine N-glucuronidation, and how is its activity experimentally validated?

Imipramine N-glucuronidation is primarily catalyzed by UGT1A4 , a human UDP-glucuronosyltransferase isoform expressed in the liver . Experimental validation involves:

  • Recombinant UGT1A4 assays : Incubating imipramine with recombinant UGT1A4 and measuring metabolite formation via HPLC with UV detection (254 nm) .
  • Human liver microsomes (HLMs) : Comparing glucuronidation rates in HLMs versus control systems lacking UGT1A4 .
  • Inhibition studies : Using specific inhibitors like Hecogenin to confirm UGT1A4-dependent activity .

Q. What analytical methods are recommended for quantifying imipramine N-glucuronide in metabolic studies?

Key methodologies include:

  • HPLC-UV :
    • Column : C18 (3.9 × 300 mm, 10 µm) .
    • Mobile phase : 30:70 acetonitrile:10 mM KH₂PO₄ buffer (pH 2.6) .
    • Detection : UV at 254 nm, assuming molar absorbance equivalence between imipramine and its glucuronide .
  • LC-MS/MS :
    • Ionization mode : Negative electrospray for glucuronides .
    • Parameters : Declustering potential (DP) = 156 V, collision cell exit potential (CXP) = 12 V .

Q. How does species variability impact imipramine N-glucuronidation studies?

  • Mouse vs. human models : Mouse liver microsomes lack detectable imipramine N-glucuronidation activity, necessitating humanized models (e.g., hUGT1 mice) .
  • Experimental relevance : Human liver microsomes or recombinant UGT1A4 are preferred for translational studies .

Advanced Research Questions

Q. How should researchers design experiments to study the enzyme kinetics of UGT1A4-mediated imipramine N-glucuronidation?

  • Substrate concentration range : Use imipramine at varying concentrations (e.g., 1–500 µM) to determine Km and Vmax .
  • Incubation conditions :
    • Protein concentration : 0.5 mg/mL recombinant UGT1A4 or HLMs .
    • Time : 90-minute incubations to ensure linear metabolite formation .
  • Controls : Include positive controls (e.g., Hecogenin) and negative controls (UGT1A4-free systems) .

Q. Table 1: Example Kinetic Parameters for UGT1A4

SubstrateKm (µM)Vmax (pmol/min/mg)Source
Imipramine85120

Q. How can contradictory data on UGT1A4 substrate specificity (e.g., tertiary amines) be resolved?

  • Contextual analysis : Early studies claimed tertiary amines (e.g., imipramine) are not UGT1A4 substrates , but later evidence confirmed N-glucuronidation using optimized assays .
  • Methodological adjustments :
    • pH optimization : Use neutral pH (7.4) to stabilize enzymatic activity .
    • Sensitive detection : Employ LC-MS/MS for low-abundance metabolites .

Q. What are best practices for validating N-glucuronide quantification in complex biological matrices?

  • Stability testing : Assess glucuronide stability under varying pH (e.g., pH 5.5 vs. 7.4) and storage conditions .
  • Matrix-matched calibration : Use surrogate matrices or standard additions to account for ion suppression in LC-MS/MS .
  • Hydrolysis controls : Include β-glucuronidase treatment to distinguish free vs. conjugated metabolites .

Q. What are the implications of pH-dependent stability for N-glucuronide analysis?

  • Acid-labile glucuronides : N-glucuronides (e.g., N-acetylbenzidine) hydrolyze rapidly at low pH, requiring neutral sample handling .
  • Urine studies : For this compound, avoid acidic preservatives to prevent artifactual degradation .

Methodological Recommendations

  • Data contradiction resolution : Use orthogonal methods (e.g., recombinant enzymes + HLMs) to confirm UGT1A4-specific activity .
  • Advanced instrumentation : Prioritize LC-MS/MS over HPLC-UV for enhanced sensitivity in low-concentration studies .
  • Ethical compliance : Adhere to guidelines for in vitro research; avoid human/animal administration of non-approved compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.